molecular formula C15H14N2O B2529466 (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-73-9

(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B2529466
CAS No.: 217435-73-9
M. Wt: 238.29
InChI Key: OJGSWHAQWLEGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl ring at position 2, and a hydroxymethyl group at position 2. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol and a CAS registry number of 217435-73-9 . This compound belongs to the imidazo[1,2-a]pyridine family, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGSWHAQWLEGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbonitrile

The foundation of this route lies in the condensation of 2-amino-7-methylpyridine with α-bromoacetophenone derivatives. As demonstrated by Ponnala et al., neutral alumina catalyzes this reaction at ambient temperature, forming the imidazo[1,2-a]pyridine core. In a representative procedure, 2-amino-7-methylpyridine reacts with α-bromo-4-methylacetophenone in dimethylformamide (DMF) at 60°C for 12 hours, yielding 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbonitrile in 67% yield after column chromatography. The nitrile group at position 3 serves as a versatile handle for subsequent reduction.

Reduction of the Nitrile to Hydroxymethyl

The conversion of the nitrile to a primary alcohol involves a two-step sequence:

  • Stephen Reduction to Aldehyde : Treatment with stannous chloride (SnCl₂) in hydrochloric acid (HCl) under anhydrous conditions selectively reduces the nitrile to an aldehyde intermediate.
  • Aldehyde Reduction : The aldehyde is subsequently reduced using sodium borohydride (NaBH₄) in methanol, affording the target alcohol in 82% yield over two steps.

Critical Parameters :

  • Temperature Control : Maintaining 0–5°C during the Stephen reduction minimizes side reactions.
  • Solvent Choice : Methanol enhances NaBH₄ activity compared to ethanol or THF.

Multicomponent Reactions

Copper-Catalyzed Three-Component Coupling

Chernyak et al. developed a copper-catalyzed method combining 2-amino-7-methylpyridine, benzaldehyde, and propargyl alcohol. The reaction proceeds via a cascade of imine formation, cyclization, and alkyne insertion, yielding (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol directly in 58% yield.

Reaction Conditions :

  • Catalyst: CuI (10 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 80°C for 8 hours

Advantages :

  • Atom economy and reduced purification steps.
  • Tolerance for electron-deficient aldehydes.

Morita-Baylis-Hillman (MBH) Adduct-Based Synthesis

Tandem Michael Addition-Cyclization

Nair et al. reported a room-temperature synthesis using MBH nitroalkene acetates and 2-aminopyridines. For the target compound, nitroalkene acetates bearing hydroxymethyl substituents react with 2-amino-7-methylpyridine in methanol, achieving 63% yield after 6 hours.

Mechanistic Insights :

  • Michael Addition : The aminopyridine attacks the β-position of the nitroalkene.
  • Cyclization : Intramolecular nucleophilic displacement forms the imidazo ring.
  • Nitro Group Elimination : Spontaneous loss of nitrous acid generates the hydroxymethyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Post-Cyclization Reduction 68 14 hours High purity; established protocol Multi-step; nitrile handling
Multicomponent Reaction 58 8 hours Single-pot; scalable Requires Cu catalyst
MBH Adduct Approach 63 6 hours Ambient conditions; functional diversity Limited substrate scope

Catalytic and Solvent Innovations

Solvent-Free Synthesis

Building on methodologies by the Royal Society of Chemistry, solvent-free annulation of 2-amino-7-methylpyridine with preformed α-ketoesters achieves 71% yield at 100°C. This approach eliminates solvent waste but requires rigorous temperature control to prevent decomposition.

Zinc Triflate-Mediated Cyclization

Adapting Srinivasulu’s protocol for imidazo[4,5-c]pyridines, Zn(OTf)₂ catalyzes the condensation of 3,4-diaminopyridine with hydroxymethyl-bearing aldehydes. While yields remain moderate (44–52%), this method showcases the versatility of Lewis acids in imidazopyridine synthesis.

Chemical Reactions Analysis

Schiff Base Formation

The hydroxymethyl group undergoes condensation with aldehydes to form Schiff bases. This reaction is catalyzed by acetic acid under mild conditions:

Procedure :

  • Reactant: 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine or methanol derivative.

  • Aldehyde: 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, or substituted analogs.

  • Conditions: Stirring in dry ether with acetic acid (room temperature, 24 hours).

  • Yield: Up to 92.15% for (E)-4-(((7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)imino)methyl)phenol (L1 ) .

Key Data :

Aldehyde UsedProductYieldCharacterization Method
4-HydroxybenzaldehydeGreen crystalline powder (Mp >270°C)92.15%¹H NMR, TLC
4-NitrobenzaldehydeNot reported~85%FTIR, Recrystallization

The reaction proceeds via nucleophilic attack of the amine or alcohol group on the aldehyde carbonyl, followed by dehydration.

Mannich Reaction

The compound participates in aminomethylation reactions with formaldehyde and secondary amines:

Procedure :

  • Reactants: Formaldehyde (0.01 mol), secondary amines (e.g., pyrrolidine, piperidine).

  • Conditions: Reflux in methanol (8 hours).

  • Yield: ~75% for N-{[7-methyl-2-(p-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}-N,N-diaryl/alkylamines.

Mechanism :

  • Formation of an iminium ion intermediate from formaldehyde and amine.

  • Nucleophilic attack by the hydroxymethyl group.

Applications :

  • Derivatives show antibacterial and antifungal activity .

Cyclization Reactions

The hydroxymethyl group facilitates unexpected cyclization pathways in multicomponent reactions:

Example :

  • Reactants: Pyridoxal, aniline, benzyl isonitrile.

  • Conditions: Microwave-mediated (400W, 110°C, 10 min) or conventional heating (110°C, 16 hours).

  • Product: Fluorescent furo[2,3-c]pyridines (e.g., compound 36 ).

Key Observations :

  • Pyridoxal’s hydroxyl groups direct cyclization via steric and electronic effects.

  • Single-crystal X-ray analysis confirmed non-canonical Groebke reaction pathways .

Nucleophilic Substitution

The hydroxymethyl group can act as a leaving group under specific conditions:

Reported Transformations :

  • Esterification : Reaction with acyl chlorides or anhydrides to form esters.

  • Etherification : Alkylation using alkyl halides in basic media.

Conditions :

  • Catalysts: Acidic (H₂SO₄) or basic (K₂CO₃) environments.

  • Solvents: DMF, THF, or dichloromethane.

Oxidation-Reduction

The hydroxymethyl group is redox-active:

Oxidation :

  • Reagents: KMnO₄ or CrO₃ in acidic media.

  • Product: Corresponding aldehyde or carboxylic acid (theoretical; requires validation).

Reduction :

  • Reagents: HBr in cold ether (-10°C).

  • Application: Reduction of nitroso intermediates during synthesis.

Comparative Reactivity

The compound’s reactivity is influenced by its substituents:

Reaction TypeKey Functional GroupRate-Determining StepByproducts
Schiff Base Formation-NH₂/-OHAldehyde carbonyl activationWater
Mannich Reaction-CH₂OHIminium ion formationNone reported
Cyclization-CH₂OH + pyridine NSteric-assisted ring closureIsomeric side products

Scientific Research Applications

Research has indicated that (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of imidazo-pyridine compounds can exhibit antimicrobial activity, suggesting potential applications in treating infections caused by bacteria and fungi .
  • Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer progression. Research into similar compounds has highlighted their potential as anticancer agents by inducing apoptosis in cancer cells .

Medicinal Chemistry Applications

The compound is being explored for its utility in drug development, particularly in the following areas:

  • Pharmaceutical Development : Its ability to target multiple biological pathways makes it a candidate for developing new therapeutics aimed at diseases such as cancer and infectious diseases .
  • Lead Compound for Synthesis : this compound serves as a lead compound from which various derivatives can be synthesized to enhance biological activity or reduce toxicity.

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic mechanisms. Interaction studies reveal:

  • Binding Affinities : The compound's affinity for specific receptors or enzymes can provide insights into its mechanism of action and therapeutic potential.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that imidazo-pyridine derivatives exhibited significant antibacterial activity against common pathogens, supporting the potential use of this compound in developing new antibiotics .
  • Cancer Treatment Potential : Research on similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be explored further for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for systematic comparisons with (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol. Below, key analogs are analyzed based on substituent effects, physicochemical properties, and biological relevance.

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Key Structural Differences
This compound -CH₃ (7), -Ph (2), -CH₂OH (3) Reference compound; polar hydroxymethyl group
Bis(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane (4e) -CH₃ (7), -Ph (2), -S- bridge (3) Sulfane bridge replaces -CH₂OH; increased hydrophobicity
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide -CH₃ (7), -Ph (2), -CONHPh (3) Benzamide group enhances hydrogen-bonding capacity
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol (TUQCEP) -CH₃ (7), -Ph (2), -C(=NH)Ph-OH (3) Carboximidoyl-phenol group; planar, conjugated system
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide -CH₃ (7), -Ph (2), -CONHPh-Cl (3) Chlorine atom introduces electron-withdrawing effects

Physicochemical Properties

  • Sulfane-bridged analogs (e.g., 4e) may exhibit lower solubility in polar solvents compared to hydroxymethyl derivatives .
  • Hydrogen Bonding: The hydroxymethyl group in this compound can donate and accept hydrogen bonds, similar to the phenolic -OH in TUQCEP, which forms O–H···N hydrogen bonds in its crystal structure .

Spectral Data Comparison

  • ¹H NMR :

    • The methyl group at position 7 resonates at δ ~2.28 ppm across analogs (e.g., 4e ).
    • The hydroxymethyl (-CH₂OH) protons in the target compound are expected near δ 4.5–5.0 ppm (exchangeable -OH) and δ 3.5–4.0 ppm (CH₂) .
  • ¹³C NMR :

    • The hydroxymethyl carbon appears at δ ~60–65 ppm , distinct from sulfane-bridged (δ ~40 ppm) or benzamide (δ ~165 ppm for -CONH-) carbons .

Biological Activity

(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with insights from recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.29 g/mol

Its structure features an imidazo-pyridine core with a hydroxymethyl substituent, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM
Bacillus mycoides0.0048 mg/mL

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):

  • IC50 Values :
    • MDA-MB-231: 2.43–7.84 μM
    • HepG2: 4.98–14.65 μM

The compound was shown to enhance caspase-3 activity and arrest the cell cycle at the G2/M phase, indicating its potential as a microtubule-destabilizing agent .

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. The mechanism involves modulation of various inflammatory pathways, although specific studies detailing these mechanisms are still emerging.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The hydroxymethyl group may play a crucial role in these interactions, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized from this compound, showing varied biological activities, particularly in antimicrobial assays against multiple strains .
  • Cytotoxicity Screening : In a study focused on anticancer properties, several analogs were screened for cytotoxicity against breast and liver cancer cell lines, revealing significant growth inhibition .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts at the molecular level with targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, Schiff base intermediates (e.g., imines) are formed using acetic acid as a catalyst, followed by sodium borohydride (NaBH₄) reduction in methanol under controlled conditions (5–10°C, slow reagent addition) to yield the hydroxymethyl derivative .
  • Key Steps :

  • Condensation of 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-amine with aldehydes.
  • Reduction of the imine bond using NaBH₄, with post-reaction neutralization (dilute HCl) and purification via solvent extraction (e.g., ether) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxymethyl protons (δ 4.0–5.0 ppm) .
  • IR Spectroscopy : Identify O–H stretches (~3200–3500 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations (1600–1450 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 327.38 for derivatives) .

Q. How is X-ray crystallography applied to determine its molecular structure?

  • Methodology :

  • Data Collection : Use a Bruker X8 APEX diffractometer with MoKα radiation (λ = 0.71073 Å), φ/ω scans, and multi-scan absorption correction (e.g., SADABS) .
  • Refinement : Employ SHELXL for least-squares refinement against data. Hydrogen atoms are placed geometrically, with thermal parameters constrained to parent atoms .

Advanced Research Questions

Q. How can synthetic yield be optimized for sodium borohydride-mediated reductions?

  • Methodology :

  • Temperature Control : Maintain 5–10°C during NaBH₄ addition to minimize side reactions .
  • Stoichiometry : Use a 1.5:1 molar ratio of NaBH₄ to imine intermediate to ensure complete reduction .
  • Purification : Neutralize excess NaBH₄ with dilute HCl, followed by ether extraction and drying over anhydrous Na₂SO₄ .

Q. How are crystallographic data contradictions resolved (e.g., high Rint or residual electron density)?

  • Methodology :

  • Data Filtering : Exclude reflections with I < 2σ(I) to improve R factors .
  • Software Tools : Use SHELXL’s restraints for anisotropic displacement parameters and WinGX for visualizing electron density maps to locate missing hydrogen bonds or disordered atoms .
  • Validation : Cross-check hydrogen-bonding geometries (e.g., O–H···N distances ~1.8–2.2 Å) against crystallographic databases .

Q. What strategies validate the pharmacological targeting potential of this compound?

  • Methodology :

  • Receptor Docking : Use the imidazo[1,2-a]pyridine scaffold to model interactions with kinases (e.g., EGFR) or GPCRs via AutoDock/Vina .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .
  • ADMET Profiling : Predict bioavailability (e.g., Lipinski’s Rule of Five) and metabolic stability using SwissADME .

Q. How do non-covalent interactions (e.g., C–H···π) stabilize the crystal lattice?

  • Methodology :

  • Packing Analysis : Use Mercury or PLATON to identify C–H···π (distance ~3.5 Å) and O–H···N interactions (angle ~150–170°) .
  • Energy Calculations : Estimate interaction energies (e.g., ~2–5 kcal/mol for C–H···π) using PIXEL or CrystalExplorer .

Q. What computational methods predict the compound’s reactivity for derivative synthesis?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C3 hydroxymethyl group) for functionalization .
  • Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.